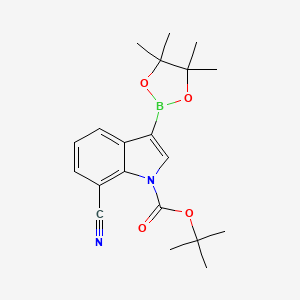
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its anthracene backbone, which is substituted with amino, hydroxy, and phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives.
Applications De Recherche Scientifique
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and cellular processes.
Mécanisme D'action
The mechanism of action of 1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can intercalate into DNA, disrupting replication and transcription processes. These interactions contribute to its biological effects and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar in structure but lacks the phenylsulfanyl group.
Mitoxantrone impurity A: Contains similar functional groups but has different substituents on the anthracene backbone.
Uniqueness
This structural feature differentiates it from other anthraquinone derivatives and contributes to its versatility in scientific research and industrial applications .
Propriétés
Numéro CAS |
2478-73-1 |
|---|---|
Formule moléculaire |
C20H13NO4S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
1-amino-4,5-dihydroxy-8-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO4S/c21-11-6-7-12(22)16-15(11)19(24)18-14(26-10-4-2-1-3-5-10)9-8-13(23)17(18)20(16)25/h1-9,22-23H,21H2 |
Clé InChI |
ZYKCBFNZBVBFGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


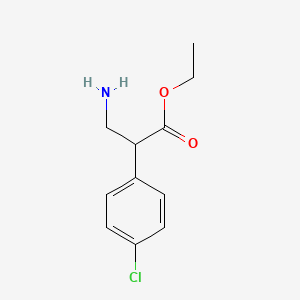
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)

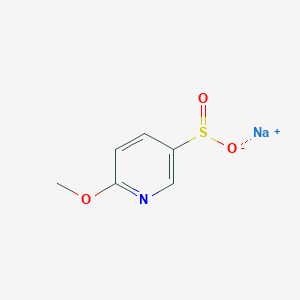
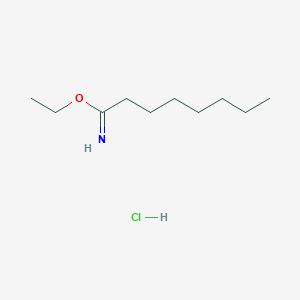
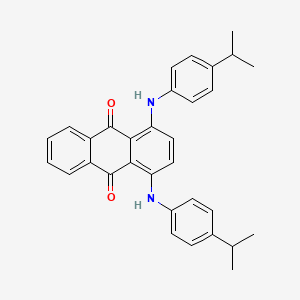
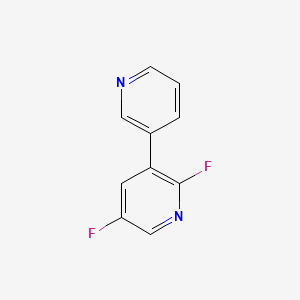


![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)


